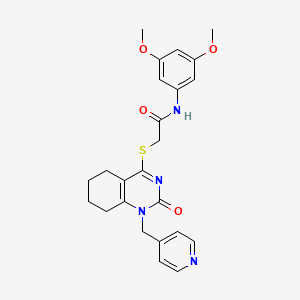

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

This compound features a hexahydroquinazolinone core fused with a pyridine moiety and a 3,5-dimethoxyphenyl acetamide substituent. Key structural attributes include:

- Pyridin-4-ylmethyl group: Enhances solubility and may facilitate interactions with aromatic residues in biological targets.

- Thioacetamide linker: The sulfur atom in the thioether group increases metabolic stability compared to oxygen analogues.

- 3,5-Dimethoxyphenyl substituent: Introduces electron-donating methoxy groups, which may modulate lipophilicity and receptor binding.

Properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4S/c1-31-18-11-17(12-19(13-18)32-2)26-22(29)15-33-23-20-5-3-4-6-21(20)28(24(30)27-23)14-16-7-9-25-10-8-16/h7-13H,3-6,14-15H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCBUALRZLFMEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS: 899746-99-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, as well as its mechanism of action.

The molecular formula of the compound is , with a molecular weight of 406.5 g/mol. The structure features a thioacetamide linkage and a hexahydroquinazoline moiety, which are known to influence biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluating various substituted quinazolines found that certain derivatives showed promising in vitro antibacterial activity against a range of bacterial strains .

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazoline Derivative | Staphylococcus aureus | 16 µg/mL |

| Quinazoline Derivative | Escherichia coli | 32 µg/mL |

| N-(3,5-dimethoxyphenyl)-2-thioacetamide | Pseudomonas aeruginosa | TBD |

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Preliminary studies on related hexahydroquinazoline derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines and demonstrated significant inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival. The thioacetamide group may enhance the compound's ability to interact with biological targets such as protein kinases or other enzymes critical for cancer cell metabolism.

Case Studies

-

In vitro Study on Antibacterial Activity

A series of quinazoline derivatives were synthesized and tested for their antibacterial efficacy. The study concluded that modifications in the quinazoline structure significantly impacted their MIC values against Gram-positive and Gram-negative bacteria . -

Anticancer Screening

In a recent study focusing on hexahydroquinazolines, several derivatives were screened for anticancer activity using the MTT assay. The results indicated that certain modifications led to enhanced cytotoxicity in breast and lung cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Compound 573669-21-3 :

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

- Core Structure: Benzothienopyrimidine fused with a hexahydropyrimidine ring.

- Key Differences: Replaces quinazolinone with a sulfur-containing benzothieno-pyrimidine system, which may alter electron distribution and binding affinity. Substituted with a chloro-trifluoromethylphenyl group (electron-withdrawing) instead of dimethoxyphenyl (electron-donating), significantly increasing lipophilicity.

- Potential Implications: The trifluoromethyl group could enhance metabolic stability but reduce solubility compared to the target compound .

Compound 617698-56-3 :

Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Core Structure : Thiazolo-pyrimidine with a carboxylate ester.

- Key Differences :

- Lacks the thioacetamide linker and pyridine moiety.

- Incorporates a methyl ester, which may serve as a prodrug moiety for carboxylic acid activation.

- Substituted with 3,4-dimethoxyphenyl (meta/para substitution) vs. 3,5-dimethoxyphenyl (meta substitution only).

- Potential Implications: The ester group increases hydrophobicity but may improve oral bioavailability .

Comparison of Physicochemical Properties

| Property | Target Compound | 573669-21-3 | 617698-56-3 |

|---|---|---|---|

| Molecular Weight | ~450-500 g/mol (estimated) | ~500-550 g/mol | ~400-450 g/mol |

| LogP | Moderate (methoxy groups) | High (CF₃, Cl substituents) | Moderate (ester group) |

| Hydrogen Bond Donors | 2 (amide NH, quinazolinone) | 2 (amide NH, pyrimidine) | 1 (amide NH) |

| Solubility | Moderate (pyridine enhances) | Low (CF₃, Cl reduce) | Low (ester reduces) |

Note: Values are inferred from structural features due to lack of experimental data in the provided evidence.

Pharmacological Considerations

- The pyridine moiety may improve blood-brain barrier penetration.

- 573669-21-3: The benzothieno-pyrimidine system and CF₃ group are common in antiviral and anticancer agents, but the high LogP may limit aqueous solubility .

- 617698-56-3 : The thiazolo-pyrimidine scaffold is less common in kinase inhibitors but has been explored in antimicrobial contexts. The ester group could facilitate prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.